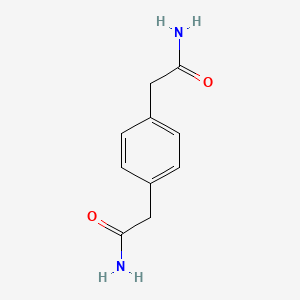

2,2'-(1,4-Phenylene)diacetamide

Vue d'ensemble

Description

2,2’-(1,4-Phenylene)diacetamide is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It is characterized by the presence of two acetamide groups attached to a benzene ring at the 1 and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)diacetamide typically involves the acetylation of primary amines. One common method is the reaction of 1,4-phenylenediamine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.

Industrial Production Methods

Industrial production of 2,2’-(1,4-Phenylene)diacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-(1,4-Phenylene)diacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the acetamide groups to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Nitro and halogenated derivatives.

Applications De Recherche Scientifique

Organic Synthesis

DAD serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it valuable in creating complex molecules.

Research has highlighted DAD's potential biological activities, particularly its neuroprotective and anti-inflammatory properties:

- Neuroprotection : DAD has been shown to restore microglial phagocytosis, which is crucial for clearing amyloid-beta (Aβ) plaques associated with Alzheimer's disease. Studies indicate that DAD downregulates pro-inflammatory pathways and enhances cognitive function in transgenic mice models.

- Anti-inflammatory Effects : DAD exhibits anti-inflammatory properties by modulating inflammatory responses in various experimental models. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Antimicrobial Activity

DAD and its derivatives have been evaluated for antimicrobial activity. A study demonstrated that certain analogues of phenylenediamine exhibited significant antibacterial effects against various clinical isolates, indicating the potential of DAD derivatives in combating antibiotic-resistant bacteria .

Neuroprotective Effects in Alzheimer's Disease Models

A pivotal study published in Nature demonstrated that administration of DAD in Alzheimer's disease mouse models resulted in:

- Increased Microglial Activity : Enhanced clearance of amyloid plaques.

- Cognitive Improvements : Significant reductions in behavioral deficits measured by cognitive tests.

These findings underscore DAD's potential as a therapeutic agent in neurodegenerative disorders.

Antimicrobial Testing

In a comparative study on 4-nitro-1,2-phenylenediamine derivatives, DAD analogues were synthesized and tested for their antimicrobial efficacy. The results indicated that certain derivatives had zones of inhibition ranging from 12 mm to 34 mm against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Table 1: Summary of Biological Activities of DAD

Table 2: Comparison of Antimicrobial Efficacy

| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| N,N'-(4-nitro-1,2-phenylenediamine) | 12 - 34 | 12.5 - 25 |

| N,N'-(4-nitro-1,2-phenylenediamide) | 8 - 21 | Varies |

Mécanisme D'action

The mechanism of action of 2,2’-(1,4-Phenylene)diacetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Benzenediacetamide: Similar structure but with different substitution patterns.

2,2’-(1,4-Phenylene)diacetonitrile: Contains nitrile groups instead of acetamide groups.

Uniqueness

2,2’-(1,4-Phenylene)diacetamide is unique due to its specific substitution pattern and the presence of acetamide groups, which confer distinct chemical and biological properties.

Activité Biologique

2,2'-(1,4-Phenylene)diacetamide, also known as N,N'-(1,4-phenylene)diacetamide, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12N2O2

- Molecular Weight : 196.22 g/mol

- Structure : The compound features two acetamide groups attached to a phenylene backbone.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study indicated that various synthesized analogues showed varying degrees of antibacterial activity against clinical isolates. For instance:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| 3a | 8 - 12 | 25 |

| 3c | 12 - 21 | 12.5 |

| 3d | 11 - 34 | 12.5 |

Compound 3d , which is a derivative with electron-withdrawing groups, was particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a zone of inhibition ranging from 35 mm to 12 mm against other organisms like Pseudomonas aeruginosa and Escherichia coli .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the acetamide groups may enhance the compound's ability to penetrate bacterial membranes and inhibit key enzymes involved in cell wall biosynthesis.

Synthesis and Evaluation

A significant study focused on synthesizing various derivatives of N,N'-(1,4-phenylene)diacetamide and evaluating their biological activities. The findings indicated that compounds with electron-withdrawing groups demonstrated superior antibacterial activity compared to those with electron-donating groups. The study utilized standard methods such as broth dilution assays to determine MIC values and zones of inhibition for various pathogens .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of these compounds. In subchronic toxicity tests using animal models, certain derivatives showed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential therapeutic applications .

Propriétés

IUPAC Name |

2-[4-(2-amino-2-oxoethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-9(13)5-7-1-2-8(4-3-7)6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUZPLXDRYOOER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.